molecular formula C33H34N2O5S B6363156 tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate CAS No. 1253527-69-3

tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B6363156
CAS No.: 1253527-69-3
M. Wt: 570.7 g/mol
InChI Key: IFGUUXODQQTKHR-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carboxylate group at position 1, a [1,1'-biphenyl]-4-yl substituent at position 3, and a 4-phenoxybenzenesulfonyl group at position 4 (Figure 1). Such structural attributes make it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies.

Properties

IUPAC Name

tert-butyl 4-(4-phenoxyphenyl)sulfonyl-3-(4-phenylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N2O5S/c1-33(2,3)40-32(36)34-22-23-35(31(24-34)27-16-14-26(15-17-27)25-10-6-4-7-11-25)41(37,38)30-20-18-29(19-21-30)39-28-12-8-5-9-13-28/h4-21,31H,22-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGUUXODQQTKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Intermediate Synthesis

The tert-butyl piperazine-1-carboxylate scaffold serves as the foundational intermediate. Its synthesis typically begins with Boc protection of piperazine under standard conditions. For instance, tert-butyl piperazine-1-carboxylate is prepared via reaction of piperazine with di-tert-butyl dicarbonate in dichloromethane, yielding the protected amine in >90% purity .

Key Reaction Conditions:

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine or DMAP

  • Temperature: 0°C to room temperature

  • Yield: 85–95%

Sulfonylation with 4-Phenoxybenzenesulfonyl Chloride

The phenoxybenzenesulfonyl group is introduced via sulfonylation of the secondary amine on the piperazine ring.

Procedure:

  • Reactants: Piperazine intermediate + 4-phenoxybenzenesulfonyl chloride (1.2 equiv)

  • Base: Et3N or pyridine (2.5 equiv)

  • Solvent: Dichloromethane or DMF

  • Temperature: 0°C → room temperature

  • Reaction Time: 4–12 hours

  • Yield: 70–85%

Critical Notes:

  • Excess sulfonyl chloride ensures complete conversion.

  • Side reactions (e.g., over-sulfonylation) are mitigated by controlled addition and low temperatures .

Sequential Functionalization and Optimization

Advanced routes employ one-pot sequential reactions to improve efficiency:

Case Study (Patent EP2483243B1):

  • Boronation: (4-Fluoro-benzyl)-carbamic acid tert-butyl ester → boronic acid intermediate (91.9% yield) .

  • Suzuki Coupling: With 4-chloropyridine → biphenyl-pyridine intermediate.

  • Hydrogenation: Selective reduction of pyridine to piperidine .

Optimized Parameters:

  • Catalyst: Ni(OAc)2 with chiral ligands (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

  • Reductant: Ammonium formate

  • Solvent: Ethanol

  • Temperature: 55°C

  • Yield: 85–92%

Purification and Characterization

Purification Methods:

  • Flash Chromatography: Silica gel with EtOAC/heptane gradients (40–70% EtOAc) .

  • Recrystallization: DMF/EtOH mixtures for high-purity solids .

Characterization Data:

  • LC-MS: m/z 570.7 [M+H]+ .

  • 1H NMR (CDCl3): δ 8.10–7.12 (aromatics), 3.55–3.41 (piperazine), 1.42 (tert-butyl) .

  • IR: 1729 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Suzuki Coupling Biphenyl introduction60–75>95Requires palladium catalysts
SNAr Halogen displacement63–87>90High-temperature conditions
Sequential Boronation → Coupling85–92>98Multi-step, costly ligands

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky substituents slow sulfonylation. Mitigated by using DMF as a polar aprotic solvent .

  • Regioselectivity: Competing reactions during biphenyl attachment. Addressed via microwave-assisted synthesis (100–110°C, 1 hour) .

  • Purification: Co-elution of byproducts. Solved by gradient elution in chromatography .

Chemical Reactions Analysis

Functionalization of the Piperazine Core

The secondary amine (after Boc removal) undergoes alkylation, acylation, or sulfonylation:

Alkylation Example:

ReagentConditionsProductYieldSource
1-Bromo-3-chloropropaneK₂CO₃, CH₃CN, 90°CN-alkylated piperazine with propane linker60–75%

Acylation Example:

ReagentConditionsProductYieldSource
Acetyl chlorideDIPEA, DCM, 0°CN-acetylpiperazine derivative80–85%

Sulfonyl Group Reactivity

The 4-phenoxybenzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) or serves as a directing group:

Reaction TypeConditionsOutcomeNotesSource
NAS with amines DMF, 100°C, 12hReplacement of sulfonyl group with amineLimited by steric hindrance
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiphenyl modification at sulfonyl arylRequires boronic acid

Biphenyl Modifications

The biphenyl moiety enables cross-coupling reactions:

Reaction TypeConditionsOutcomeYieldSource
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CIntroduction of aryl amines50–65%

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >200°C, releasing SO₂ and biphenyl fragments .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) cleaves the sulfonamide bond .

Key Reaction Table

ReactionReagents/ConditionsKey ProductYield
Boc DeprotectionHCl/dioxane, rt, 2hFree amine piperazine85–90%
N-AlkylationAlkyl bromide, K₂CO₃, CH₃CN, 90°CAlkylated piperazine60–75%
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-modified sulfonamide55–70%

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to TBBPS exhibit anticancer properties. The biphenyl moiety is known to interact with various biological targets involved in cancer progression. Research has shown that derivatives of TBBPS can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For instance, a study demonstrated that the sulfonamide group enhances the compound's ability to bind to specific cancer-related proteins, leading to increased cytotoxicity against cancer cell lines .

Neuroprotective Effects

TBBPS has also been investigated for its neuroprotective effects. Compounds with a similar structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In preclinical models, TBBPS demonstrated the ability to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Preliminary studies indicate that TBBPS exhibits antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Polymer Chemistry

TBBPS can serve as a building block for synthesizing advanced polymer materials. Its unique structure allows it to be incorporated into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that polymers containing TBBPS exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanotechnology

In nanotechnology, TBBPS is being explored as a functionalizing agent for nanoparticles. Its ability to stabilize nanoparticles while providing functional groups for further chemical modification makes it valuable in developing drug delivery systems and biosensors .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of TBBPS analogs and evaluated their anticancer activity against various cancer cell lines. The results showed that certain modifications to the sulfonamide group significantly increased potency against breast cancer cells, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Neuroprotection

A collaborative study between several universities investigated the neuroprotective effects of TBBPS in animal models of Alzheimer's disease. The findings revealed that treatment with TBBPS led to a significant reduction in amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-{[1,1’-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Key structural variations among piperazine derivatives include substituent types, positions, and functional groups. Below is a comparative analysis:

Compound Name Substituents (Position 3/4) Key Functional Groups Reference
tert-Butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate [1,1'-Biphenyl]-4-yl (3), 4-phenoxybenzenesulfonyl (4) Biphenyl, sulfonyl, phenoxy ether Target
tert-Butyl 4-([1,1'-biphenyl]-3-yl)piperazine-1-carboxylate (A5) [1,1'-Biphenyl]-3-yl (4) Biphenyl (lacks sulfonyl group)
tert-Butyl 4-((4-nitrophenyl)sulphonyl)piperazine-1-carboxylate (3a) 4-Nitrophenylsulfonyl (4) Nitro-substituted sulfonyl
tert-Butyl 4-(phenylsulfonyl)piperazin-1-carboxylate (51) Phenylsulfonyl (4) Simple sulfonyl (lacks phenoxy)
tert-Butyl 4-{3-[(methoxycarbonyl)biphenyl]-4-yl}sulfonylpiperazine-1-carboxylate (86) Methoxycarbonyl-biphenylsulfonyl (4) Biphenylsulfonyl with methoxycarbonyl
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano-6-phenylpyridin-2-yl (4) Pyridine core with cyano and phenyl groups

Key Observations :

  • Biphenyl positioning (position 3 vs. 4 in A5) may influence binding interactions in biological targets .
  • Heterocyclic cores (e.g., pyridine in ) alter solubility and conformational flexibility compared to purely aromatic systems.

Key Observations :

  • K₂CO₃ in acetonitrile (used for 3a) is a common protocol for sulfonylation, offering high yields .
  • Palladium-catalyzed coupling (e.g., for 86) introduces complexity but enables access to advanced biphenyl systems .
Physicochemical Properties

Physicochemical properties influence drug-likeness and bioavailability:

Compound Molecular Weight Calculated logP* TPSA (Ų) Solubility Reference
Target compound ~583.6 ~5.2 ~100 Low (lipophilic) Estimated
A5 339.2 3.8 38.3 Moderate
3a ~385.4 2.1 95.5 Low
86 509.0 4.5 110 Low

Key Observations :

  • Simpler derivatives like A5 exhibit lower logP and higher solubility, favoring oral bioavailability .
  • Sulfonyl groups increase TPSA, enhancing hydrogen-bonding capacity but reducing cell permeability .

Biological Activity

Chemical Structure and Properties

tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound classified as a piperazine derivative. Its molecular formula is C33H34N2O5SC_{33}H_{34}N_{2}O_{5}S, with a molecular weight of 570.7 g/mol. The structure features a tert-butyl group, a biphenyl moiety, and a phenoxybenzenesulfonyl group attached to a piperazine ring, contributing to its unique chemical and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets can modulate various biological pathways, leading to potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry .

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has promising antimicrobial properties that warrant further exploration .

Anticancer Activity

In vitro studies have also indicated that this compound exhibits anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The observed IC50 values suggest that the compound could be effective in targeting specific cancer types, although further in vivo studies are necessary to confirm these findings .

Study on Antimicrobial Properties

A recent study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested alongside standard antibiotics, revealing synergistic effects when combined with certain drugs, enhancing overall antimicrobial activity.

Study on Anticancer Effects

Another study published in Cancer Chemotherapy and Pharmacology investigated the anticancer potential of this compound in xenograft models. The results indicated significant tumor reduction in treated mice compared to controls, supporting its potential as a novel therapeutic agent for cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

Piperazine Ring Preparation : Starting with Boc-protected piperazine derivatives.

Sulfonylation : Reacting with 4-phenoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) .

Biphenyl Coupling : Introducing the [1,1'-biphenyl]-4-yl group via Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl boronic acids .

Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization to isolate the product.
Key reagents: Boc-piperazine precursors, sulfonyl chlorides, Pd(PPh₃)₄, and aryl boronic acids.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperazine ring and biphenyl/sulfonyl groups. Aromatic protons typically appear at δ 6.8–8.0 ppm .
  • FT-IR : Peaks at ~1340 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (Boc carbonyl) validate functional groups .
  • Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., [M+H]⁺ ~600–650 Da) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S ratios.

Q. How should researchers handle safety and storage for this compound?

  • Storage : Under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the sulfonyl or Boc groups .
  • Hazards : Potential acute toxicity (oral, Category 4; H302). Use PPE (gloves, goggles) and work in fume hoods .
  • Disposal : Incineration or neutralization via acidic/basic hydrolysis, following institutional guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities or contradictions in this compound?

  • Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles of the biphenyl group and sulfonyl-piperazine conformation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing motifs .
  • Data Collection : High-resolution (<1.0 Å) datasets at synchrotron facilities reduce thermal motion artifacts .

Q. What computational strategies optimize reaction pathways for derivatives of this compound?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for sulfonylation or coupling steps. Density Functional Theory (DFT) predicts regioselectivity .
  • Machine Learning (ICReDD Approach) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for novel derivatives .
  • MD Simulations : Study solvation effects on reaction kinetics in nonpolar solvents (e.g., toluene) .

Q. How can biological activity be systematically evaluated for this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
    • Cellular Uptake : LC-MS quantification in cell lysates after incubation (e.g., HEK293 or HeLa cells) .
  • In Vivo Studies :
    • Pharmacokinetics : Measure plasma half-life and bioavailability in rodent models via LC-MS/MS .
    • Toxicity : Histopathological analysis of liver/kidney tissues after dosing .

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact physicochemical properties?

Modification Effect on Properties Method to Assess
Sulfonyl → Carbonyl ↑ Lipophilicity (logP +0.5)HPLC (C18 column, MeOH/H₂O)
Biphenyl → Phenyl ↓ Melting point (Δmp ~30°C)DSC/TGA
Boc Deprotection ↑ Solubility in polar solvents (e.g., DMSO)Shake-flask method

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar piperazine derivatives?

  • Root Causes :
    • Reagent Purity : Impure sulfonyl chlorides reduce coupling efficiency. Validate via TLC/NMR before use .
    • Catalyst Loading : Pd(PPh₃)₄ concentrations >5 mol% may degrade in aerobic conditions. Use Schlenk techniques .
    • Temperature Control : Exothermic sulfonylation requires precise cooling (0–5°C) to avoid side reactions .
  • Mitigation : Reproduce reactions under inert atmospheres with freshly distilled solvents.

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